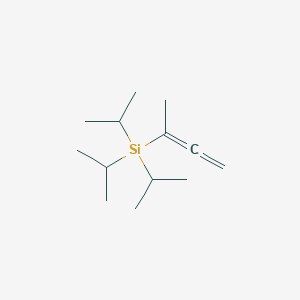

1-Methyl-1-(triisopropylsilyl)allene

Description

Historical Trajectories and Modern Developments in Allene (B1206475) Chemistry

Allenes are a unique class of organic compounds characterized by a carbon atom that forms double bonds with two adjacent carbon atoms. The first synthesis of an allene derivative was reported in 1887. For many years, allenes were considered chemical curiosities, difficult to prepare and of limited synthetic utility. However, the mid-20th century witnessed a resurgence of interest in these compounds, and significant progress has since been made in understanding their structure, bonding, and reactivity.

The development of new synthetic methods has made a wide range of allene derivatives readily accessible. Modern allene chemistry is characterized by a diverse array of transformations, including cycloaddition reactions, transition-metal-catalyzed processes, and rearrangements. mdpi.commdpi.com These reactions have been successfully applied to the synthesis of natural products and other complex organic molecules. researchgate.net The unique stereochemistry of allenes, which can exhibit axial chirality, has also been exploited in asymmetric synthesis.

Strategic Importance of Organosilicon Compounds in Advanced Synthesis

Organosilicon compounds have become indispensable tools in contemporary organic synthesis. The introduction of a silicon-containing group into an organic molecule can profoundly influence its reactivity and physical properties. Silyl (B83357) groups can serve as protecting groups for sensitive functionalities, activate or direct chemical transformations, and stabilize reactive intermediates.

One of the most significant applications of organosilicon compounds is in cross-coupling reactions, such as the Hiyama coupling, which enables the formation of carbon-carbon bonds. Silyl groups can also participate in a variety of other transformations, including electrophilic substitution, addition reactions, and rearrangements. The bulky triisopropylsilyl (TIPS) group, in particular, is known for its steric hindrance, which can provide high levels of stereocontrol in chemical reactions. nih.gov The stability of silyl ethers is generally greater than that of their corresponding alcohols, and the bulky TIPS group often imparts greater stability compared to smaller silyl groups like trimethylsilyl (B98337) (TMS). nih.gov

Emerging Significance of Silylated Allene Scaffolds, with Focus on 1-Methyl-1-(triisopropylsilyl)allene

Silylated allenes combine the unique reactivity of the allene moiety with the advantageous properties of organosilicon compounds. The silyl group can influence the regioselectivity and stereoselectivity of reactions involving the allene, and it can also serve as a handle for further functionalization.

Synthesis:

Reactivity and Applications:

Silylated allenes are valuable reagents in a variety of chemical transformations. They can participate in cycloaddition reactions, serving as three-carbon building blocks for the synthesis of five-membered rings. researchgate.net For example, in the presence of a Lewis acid like titanium tetrachloride, they react with electron-deficient alkenes in a [3+2] annulation to afford functionalized cyclopentenes. researchgate.net

The silyl group in silylated allenes plays a crucial role in directing the outcome of these reactions. In the case of this compound, the bulky triisopropylsilyl group is expected to exert significant steric influence, potentially leading to high levels of stereoselectivity in its reactions. For instance, silyl-substituted allenes have been shown to undergo highly stereoselective spirodiepoxidation, where the silyl group directs both the facial selectivity of the epoxidation and the regioselectivity of the subsequent ring-opening. nih.gov

While specific applications of this compound in the synthesis of complex natural products are not detailed in the provided search results, the general utility of silylated allenes in this area is well-established. They serve as key intermediates in the construction of various natural product scaffolds. nih.gov

Spectroscopic Data:

Detailed spectroscopic data (NMR, IR) for this compound is not explicitly available in the provided search results. However, based on the known spectral properties of similar compounds, the following characteristic signals would be expected:

1H NMR: Signals corresponding to the methyl group protons, the protons of the triisopropylsilyl group, and the allenic protons.

13C NMR: Characteristic signals for the sp-hybridized central carbon of the allene, the two sp2-hybridized terminal carbons, the methyl carbon, and the carbons of the triisopropylsilyl group.

IR Spectroscopy: A characteristic absorption band for the asymmetric stretching of the C=C=C bond of the allene, typically appearing in the region of 1950-1970 cm-1.

The table below summarizes the expected spectroscopic features.

| Spectroscopic Technique | Expected Features for this compound |

| 1H NMR | Resonances for methyl, triisopropylsilyl, and allenic protons. |

| 13C NMR | Signals for the central and terminal allenic carbons, methyl carbon, and triisopropylsilyl carbons. |

| IR Spectroscopy | Characteristic C=C=C asymmetric stretching vibration around 1950-1970 cm-1. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

120789-53-9 |

|---|---|

Molecular Formula |

C13H26Si |

Molecular Weight |

210.43 g/mol |

InChI |

InChI=1S/C13H26Si/c1-9-13(8)14(10(2)3,11(4)5)12(6)7/h10-12H,1H2,2-8H3 |

InChI Key |

ZLYUYKJQRQJIBU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)C(=C=C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Silylated Allene Derivatives

Metal-Catalyzed Approaches to Silylated Allenes

The synthesis of silylated allenes, such as 1-Methyl-1-(triisopropylsilyl)allene, is a field of growing interest due to their utility as versatile building blocks in organic synthesis. rug.nl These compounds serve as crucial intermediates, for example, acting as propargylic anion equivalents and participating in [3+2] annulations to form various five-membered rings. chemicalbook.com Advanced synthetic methodologies have increasingly relied on metal catalysis to achieve high efficiency, regioselectivity, and stereoselectivity. This section explores palladium, iron, and copper-catalyzed approaches for the formation of silylated allene (B1206475) derivatives.

Palladium-Catalyzed Cross-Coupling Reactionsresearchgate.net

Palladium catalysis has become a cornerstone for the construction of carbon-carbon bonds, and its application in allene synthesis is well-established. nih.gov These methods offer a powerful means to create highly substituted and functionalized allenes from readily available precursors. researchgate.net

A significant advancement in the synthesis of substituted allenes is the direct palladium-catalyzed cross-coupling of in situ generated allenyl/propargyl-lithium species with aryl or vinyl halides. researchgate.netrsc.org This methodology circumvents the need for pre-functionalized substrates or the prior transmetalation to other metals, offering a more direct and efficient route. rug.nlrug.nl The process typically involves the direct metallation (lithiation) of a suitable allene or the lithiation of an alkyne at the propargylic position. rug.nl This generates a transient allenyl/propargyl-lithium reagent, which is then immediately subjected to a palladium-catalyzed cross-coupling reaction with an electrophile, such as an aryl bromide, to yield the desired substituted allene. rug.nl This approach has proven effective for creating a variety of tri- and tetrasubstituted allenes. rug.nl

The success of the direct lithiation-cross-coupling strategy is highly dependent on the catalytic system, particularly the choice of ligand. A primary challenge in these reactions is controlling the regioselectivity, as the intermediate organolithium species often exists as an equilibrium mixture of allenyl- and propargyl-lithium isomers. rug.nl The palladium catalyst plays a crucial role in selectively promoting the formation of the allene product over the isomeric alkyne.

Research has shown that specific bulky, electron-rich phosphine (B1218219) ligands are essential for achieving high selectivity. rug.nlresearchgate.net Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have been identified as particularly effective. rug.nl These ligands, when paired with a palladium source like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), facilitate the selective formation of the allenic product, preventing the formation of the corresponding propargylic isomer. rug.nl The catalyst system not only controls the regioselectivity of the cross-coupling but also prevents undesirable side reactions like homocoupling. rsc.org

| Catalyst/Ligand System | Substrates | Key Outcome | Reference |

|---|---|---|---|

| Pd₂(dba)₃ / SPhos | Allenyl/propargyl-lithium species + Aryl bromides | Direct and selective formation of allenic products. | rug.nl |

| Pd₂(dba)₃ / XPhos | Alkenyllithium reagents + Aryl/alkenyl halides | Highly efficient for stereoselective preparation of substituted alkenes. Applicable to allene synthesis precursors. | rsc.org |

| Pd(OAc)₂ / PPh₃ | Allenes + Aryl/vinylic halides | Effective for the synthesis of 1,3-dienes from allenes. | nih.gov |

Iron-Catalyzed Regioselective C(sp²)–H Functionalization for Allenylic Silyl (B83357) Ether Synthesisresearchgate.net

Iron catalysis has emerged as a cost-effective and environmentally benign alternative to precious metal catalysis for C-H functionalization reactions. researchgate.net A notable application is the synthesis of allenylic silyl ethers through the iron-catalyzed functionalization of the C(sp²)–H bonds of monosubstituted alkylallenes. nih.govnih.gov This transformation allows for the direct conversion of an allenic C-H bond into a new C-C bond, leading to the formation of 1,1-disubstituted allenylic silyl ethers with high regioselectivity. nih.gov The reaction proceeds under mild conditions and demonstrates good functional group tolerance, making it a valuable tool for synthesizing complex allenes. nih.govnih.gov

In this iron-catalyzed system, a variety of aryl aldehydes serve as suitable electrophilic coupling partners. nih.gov The optimization of the reaction conditions was critical for its success. The catalyst is typically a cyclopentadienyliron dicarbonyl-based complex. nih.govnih.gov A key component of the system is the use of triisopropylsilyl triflate as a silylation agent, which traps the intermediate to form the stable allenylic silyl ether product. nih.gov Furthermore, the addition of lithium bistriflimide (LiNTf₂) was identified as a crucial additive for the transformation to proceed effectively. nih.gov The optimized protocol has been shown to be scalable, and the resulting products can be further transformed into other polyfunctional derivatives. nih.gov

| Catalyst System Component | Function | Example | Reference |

|---|---|---|---|

| Iron Catalyst | Facilitates C-H activation and C-C bond formation. | Cationic cyclopentadienyliron dicarbonyl complex | researchgate.netnih.gov |

| Silylating Agent | Traps the reaction intermediate to form the silyl ether product. | Triisopropylsilyl triflate (TIPSOTf) | nih.gov |

| Electrophile | The coupling partner that introduces a new substituent. | Aryl aldehydes (e.g., 4-bromobenzaldehyde) | nih.gov |

| Additive | Critical for enabling the catalytic cycle. | Lithium bistriflimide (LiNTf₂) | nih.gov |

Copper-Catalyzed Sustainable Synthesis of Chiral Allenesresearchgate.net

Copper catalysis offers a sustainable and economical approach for the synthesis of allenes, particularly for the enantioselective synthesis of axially chiral allenes. acs.orgnih.gov These methods often start from readily available, non-chiral substrates and employ a catalytic amount of a copper salt and a chiral ligand to induce asymmetry. organic-chemistry.org This approach is highly desirable as it provides direct access to enantioenriched allenes in a single substitution step. acs.org

A prominent strategy involves the copper-catalyzed 1,3-substitution of prochiral propargylic substrates, such as propargylic dichlorides, with nucleophiles like Grignard reagents. acs.orgorganic-chemistry.org The use of easily prepared chiral ligands, such as SimplePhos, in combination with a copper source (e.g., CuBr), can lead to the exclusive formation of the desired chiral chloroallenes with high enantiomeric excesses (up to 96% ee). acs.orgorganic-chemistry.org These versatile chiral allene products can then be further transformed into other valuable compounds, such as trisubstituted allenes, while retaining a high level of enantiopurity. organic-chemistry.org Another strategy involves the copper hydride (CuH) catalyzed semireduction of conjugated enynes to furnish 1,3-disubstituted allenes using water as a proton source. nih.gov

Heterogeneous Nanocopper Catalysis for Enantiospecific Transformations

The development of sustainable catalytic systems is a paramount goal in modern organic synthesis. Heterogeneous nanocopper catalysis has emerged as a promising approach for the enantiospecific synthesis of chiral allenes, offering advantages such as catalyst recyclability and reduced metal contamination in the final products. A notable example is the use of a cellulose-supported heterogeneous nanocopper catalyst (MCC-Amp-Cu(I/II)) for the synthesis of diverse 1,3-di- and tri-substituted allenes.

This catalytic system has demonstrated high yields and excellent enantiospecificity in the SN2' substitution of propargylic substrates. The catalyst, composed of copper nanoparticles immobilized on amino-functionalized microcrystalline cellulose, facilitates the transformation with high efficiency and can be recycled multiple times without a significant loss in activity. While a direct application to this compound is not explicitly detailed in the primary literature, the broad substrate scope of this methodology suggests its potential applicability to the synthesis of silylated allenes from corresponding silyl-substituted propargylic precursors.

The reaction typically involves the treatment of a propargylic mesylate with a Grignard reagent in the presence of the heterogeneous nanocopper catalyst. The enantiospecificity of the reaction is high, indicating an efficient transfer of chirality from the propargylic substrate to the allene product.

Below is a table summarizing the results for the synthesis of various chiral allenes using the MCC-Amp-Cu(I/II) catalyst, demonstrating the potential of this method for structurally related silylated compounds.

Table 1: Synthesis of Chiral Allenes using Heterogeneous Nanocopper Catalysis

| Entry | Propargylic Mesylate Substrate | Grignard Reagent | Product | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | (R)-1-phenylprop-2-yn-1-yl methanesulfonate | Phenylmagnesium bromide | (S)-1,3-diphenylallene | 95 | 98 |

| 2 | (R)-1-cyclohexylprop-2-yn-1-yl methanesulfonate | Phenylmagnesium bromide | (S)-1-cyclohexyl-3-phenylallene | 92 | 97 |

Zirconium Hydride-Mediated Stereospecific Reduction of Propargylic Alcohols

A highly effective method for the stereospecific synthesis of allenes, including silyl-substituted derivatives, involves the reduction of propargylic alcohols using Schwartz's reagent (Cp₂Zr(H)Cl). researchgate.netresearchgate.net This approach allows for the direct Sₙ2' addition of a hydride to the propargylic alcohol, yielding the corresponding allene with a high degree of stereospecificity. researchgate.netresearchgate.net The reaction proceeds through the formation of a vinyl zirconium intermediate, which then undergoes a stereospecific elimination to afford the allene. researchgate.net

This methodology is particularly valuable as it can provide access to dialkyl-, alkyl-aryl-, and silyl-substituted allenes in good yields and with high optical purity. researchgate.netresearchgate.netnih.gov The reaction conditions are generally mild, avoiding the harsh conditions often associated with other reduction methods that can lead to a loss of stereochemical integrity. researchgate.netresearchgate.net The process involves the reaction of the zinc or magnesium alkoxides of the propargylic alcohols with Cp₂Zr(H)Cl. researchgate.netresearchgate.net

The versatility of this method is highlighted by its applicability to a range of substituted propargylic alcohols, leading to the formation of trisubstituted and terminal allenes in addition to disubstituted ones. researchgate.netresearchgate.net

Table 2: Zirconium Hydride-Mediated Synthesis of Allenes

| Entry | Propargylic Alcohol Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 1-phenylprop-2-yn-1-ol | 1-phenylprop-1,2-diene | 85 | researchgate.netresearchgate.net |

| 2 | 1-(4-methoxyphenyl)prop-2-yn-1-ol | 1-(4-methoxyphenyl)prop-1,2-diene | 82 | researchgate.netresearchgate.net |

Metal-Free Synthetic Pathways for Allene Architectures

The development of metal-free synthetic methods is of great interest as it circumvents issues related to the cost, toxicity, and removal of metal catalysts. For the synthesis of allenes, several elegant metal-free strategies have been established.

One-Pot Transformations from Enones via Tosylhydrazones

A notable metal-free, one-pot synthesis of substituted allenes proceeds from α,β-unsaturated ketones (enones) via the corresponding tosylhydrazones. researchgate.netacs.org This transformation is promoted by a tertiary amine base and demonstrates high compatibility with a variety of sensitive functional groups, including silyl ethers. researchgate.net The reaction involves the in situ formation of the α,β-unsaturated tosylhydrazone, which then undergoes a base-induced transformation to the allene. researchgate.net

This method provides an efficient and direct route to a wide array of synthetically important allenes without the need for any metallic reagents or catalysts. researchgate.netacs.org The use of a simple tertiary amine, such as triethylamine, as the promoter makes this a practical and accessible synthetic protocol. researchgate.net The reaction is believed to proceed through a reductive rearrangement and double bond migration mechanism. researchgate.net The compatibility with silyl groups makes this a potentially valuable method for the synthesis of compounds like this compound from an appropriate silyl-functionalized enone precursor.

Table 3: Metal-Free Synthesis of Allenes from Enones

| Entry | Enone Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Chalcone | 1,3-diphenylallene | 83 |

| 2 | 4-phenylbut-3-en-2-one | 1-phenylbuta-1,2-diene | 75 |

Mechanistic Investigations into the Reactivity and Transformation Pathways of Silylated Allenes

Intramolecular Rearrangements and Cyclizations.

The reactivity of silylated allenes is profoundly influenced by their participation in intramolecular processes, particularly those involving strained cyclic intermediates. These high-energy species serve as hubs for complex molecular rearrangements and cyclizations.

Strained cyclic allenes are highly reactive molecules whose potential energy can be harnessed for a variety of chemical transformations. nih.govnih.gov These intermediates, often generated in situ, possess distorted π-bonds that make them susceptible to reactions that relieve ring strain, leading to novel molecular architectures. nih.gov While arynes are a well-studied class of strained intermediates, cyclic allenes represent a less explored but equally potent family. nih.gov The inherent reactivity conferred by their high strain energy enables unique reaction modes not observed in their acyclic counterparts. nih.gov

A notable transformation driven by the high strain energy of cyclic allene (B1206475) intermediates is the intramolecular migration of a silyl (B83357) group. nih.gov Research has revealed that when a cyclic allene is generated from a substrate containing a silyl enol ether, the silyl group can migrate from the oxygen atom to the central carbon of the allene moiety. nih.govumn.edu This process is a distinct mode of reactivity compared to the more common 1,5-hydrogen atom migration that leads to benzenoid products. nih.govumn.edu

The migration results in the formation of a cyclohexa-2,4-dienone intermediate, which subsequently tautomerizes to yield highly substituted phenolic products, such as o-silyl phenols. nih.govumn.edu Experimental and computational studies, including Density Functional Theory (DFT), have confirmed that this silyl migration is a unimolecular, intramolecular event. nih.govnih.gov

The degree of strain in the cyclic allene intermediate plays a critical role in promoting this migration. DFT computations on model allene systems demonstrate that increased ring strain significantly lowers the activation barrier for the silyl migration, making the process both kinetically and thermodynamically more favorable. nih.gov As the ring becomes more strained, the transition state for the silyl migration occurs earlier along the reaction coordinate. nih.gov

| Model Allene Compound | Computed Internal Bond Angle (∠a) at Central Allene Carbon | Computed Activation Barrier (Eact) for Silyl Migration (kcal/mol) |

| Allenol ether 63 (Acyclic) | - | 39.1 |

| Propadienone ketal 65 (Acyclic) | - | - |

| 1,2-Cyclohexadiene 67 (Cyclic) | - | - |

| 1,2,4-Cyclohexatriene 69 (Strained Cyclic) | < 132.8° | 5.6 |

This interactive table presents DFT computational data comparing the activation barriers for intramolecular silyl migration in various allene systems. The data highlights the substantial rate increase in strained cyclic allenes compared to their acyclic counterparts. Data sourced from computational studies. nih.gov

The strained cyclic allene intermediates that undergo silyl migration are often generated via a Tetradehydro-Diels-Alder (TDDA) reaction. nih.govnih.gov This reaction involves a net [4+2] cycloaddition within a molecule containing a 1,3-enyne tethered to an alkyne. nih.gov The thermal activation of such a substrate initiates the cycloaromatization, leading to the formation of a benzenoid ring in a single step through a high-energy cyclic allene intermediate. nih.gov This method provides a convenient and efficient route to access 1,2,4-cyclohexatrienes, a subclass of strained allenes, which are then poised to undergo further transformations like the aforementioned silyl migration. nih.govnih.govumn.edu While the TDDA reaction is a powerful tool for forming aromatic rings, its utility has been historically limited by the need for harsh reaction conditions. nih.govrsc.org However, transition metal catalysis, for instance with rhodium, has enabled these reactions to proceed under milder, room-temperature conditions. nih.gov

In the intramolecular reactions of allenes, particularly those tethered to reactive species like arynes, a competition between Alder-ene and cycloaddition pathways is often observed. rsc.org The outcome of this competition is subtly dependent on the substitution pattern of the allene moiety. rsc.org

For instance, in reactions of allene-tethered arynes, a 1,3-disubstituted allene favors an Alder-ene reaction involving an allenic C-H bond. rsc.org Conversely, a 1,1-disubstituted terminal allene preferentially undergoes a [2+2] cycloaddition at the terminal π-bond. rsc.org When the allene is 1,1,3-trisubstituted, the Alder-ene pathway dominates again, but this time involving an allylic C-H bond. rsc.org Studies involving silylallenes have also been explored in the context of Alder-ene reactions with benzynes. rsc.org The selectivity between these pathways is a critical consideration in synthetic design, as it dictates the structure of the resulting polycyclic product.

Strain-Driven Reactivity of Cyclic Allene Intermediates.

Transition Metal-Catalyzed Reactivity Profiles.

Transition metals are powerful tools for catalyzing a wide array of transformations involving allenes. These catalysts can activate the allenic system, leading to controlled and selective bond formations that would be otherwise difficult to achieve.

The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, which serves as a robust method for constructing α,β-cyclopentenone rings. nih.govwikipedia.org Allenes can be effectively employed as the alkene component in this reaction. nih.gov However, the use of allenes introduces challenges and opportunities regarding regioselectivity, especially with unsymmetrical substrates. nih.gov

A significant challenge in cobalt-mediated Pauson-Khand reactions with allenes is the propensity of the common catalyst, dicobalt octacarbonyl (Co₂(CO)₈), to cause polymerization of the allene substrate. nih.gov To circumvent this, a stepwise approach is often necessary, wherein the alkyne-cobalt hexacarbonyl complex is pre-formed before the introduction of the allene. nih.gov

In the case of unsymmetrical allenes, a mixture of regioisomers resulting from insertion at either double bond can be formed. nih.gov However, the presence of a silyl group on the allene can exert significant stereochemical control. It has been observed that silylallenes can deviate from the usual patterns of regioisomeric insertion, offering a handle for directing the outcome of the cycloaddition. nih.gov The choice of metal catalyst can also influence the regioselectivity; for example, molybdenum and rhodium catalysts may favor reaction at the internal and terminal double bonds of an allene, respectively. wikipedia.org The intramolecular variant of the PKR has proven particularly powerful in the synthesis of complex natural products containing fused five-membered rings. mdpi.com

Pauson-Khand Reactions with Allenic Substrates.

Regioselectivity and Scope Based on Allene Substitution

The substitution pattern on the allene framework is a critical factor in determining the regioselectivity of addition reactions. In transformations involving 1-methyl-1-(triisopropylsilyl)allene, the electronic and steric nature of both the methyl and the bulky triisopropylsilyl groups dictate the site of reactivity.

In thermal ene reactions, for instance, additions to substituted allenes have been shown to occur with a high degree of regioselectivity. The attack generally favors the more substituted allenic π-bond. rsc.org This preference is attributed to the formation of the more stabilized intermediate during the reaction pathway. The steric hindrance imposed by the large silyl group can also direct incoming reagents to the less hindered face or terminus of the allene system.

The scope of these reactions is broad, but the outcome is consistently linked to the substitution pattern. For example, in palladium-catalyzed silylacylation, the silyl group from an acylsilane adds with complete regioselectivity to the central carbon of the allene. nih.gov This allows for the synthesis of highly functionalized alkenylsilanes. The inherent polarity and steric environment of the substituted allene guide the insertion, leading to a predictable and synthetically useful outcome.

| Reaction Type | Substitution Pattern | Observed Regioselectivity | Key Influencing Factor |

|---|---|---|---|

| Thermal Ene Reaction | Trialkylallene | Attack at the more substituted π-bond rsc.org | Formation of a more stable intermediate |

| Pd-Catalyzed Silylacylation | Unactivated allenes | Silyl group adds to the central carbon nih.gov | Electronic preference of the catalyst and substrate |

| Radical Addition | Substituted allenes | Attack at the central carbon | Formation of a stabilized allylic radical |

Palladium-Catalyzed Oxidative Carbocyclization and Functionalization

Palladium catalysis provides a powerful tool for the intricate functionalization of silylated allenes, enabling the construction of complex carbocyclic frameworks through oxidative processes. These reactions often proceed with high levels of selectivity, dictated by the precise mechanistic steps of the catalytic cycle.

A key mechanistic step in many palladium-catalyzed transformations of allenes is the selective cleavage of an allenic C–H bond. diva-portal.orgnih.gov In the oxidative cross-coupling of two different allenes, an allylic substituent on one allene can serve as a directing group to facilitate C–H activation at the opposite end of the allene moiety. nih.gov This process generates a vinylpalladium intermediate, which is central to the subsequent coupling reaction. nih.govsci-hub.se This directed activation is crucial for achieving high regioselectivity, as it precisely controls which C–H bond is broken. rsc.org The reaction of a palladium(II) catalyst with the allene leads to a π-allylpalladium(II) intermediate, which is formed through the selective allenic C–H bond cleavage. sci-hub.seresearchgate.net

Following the formation of the initial palladium intermediate, subsequent steps involving ligand exchange and carbocyclization determine the structure and stereochemistry of the final product. In the cross-coupling of two allenes, the vinylpalladium species generated from the first allene undergoes ligand exchange, allowing the second allene to coordinate to the metal center. nih.gov This is followed by a carbopalladation step and subsequent β-hydride elimination to yield the cross-coupled product. nih.gov

In intramolecular reactions, such as the carbocyclization of enallenes, weakly coordinating functional groups like hydroxyl groups can assist in the initial allene attack on the palladium(II) center. diva-portal.org This assistance can be followed by a diastereoselective ligand exchange, where the palladium center transfers its coordination from the assisting group to the tethered olefin. This exchange positions the components for a highly diastereoselective carbocyclization, leading to the formation of cyclic products with excellent stereocontrol. diva-portal.org

Nucleophilic Additions to Allene Systems

The electron-rich π-system of allenes can be activated by transition metals, rendering them susceptible to nucleophilic attack. This strategy has been effectively employed using various catalysts, with platinum showing distinct reactivity for promoting intermolecular additions.

Platinum catalysts are effective in activating allenes toward nucleophilic addition. rsc.org The general mechanism involves the coordination of the allene to an electrophilic Pt(II) center, which polarizes the C=C double bond and makes it susceptible to attack by a nucleophile. uwindsor.ca For example, in the platinum-catalyzed addition of alcohols, the reaction is initiated by the coordination of the allene to the platinum complex. researchgate.net A nucleophile then attacks one of the terminal carbons of the coordinated allene, leading to the formation of a platinum-vinyl intermediate. This intermediate can then undergo further reaction, such as protonolysis, to release the final product and regenerate the platinum catalyst. uwindsor.ca This methodology has been used for intermolecular additions of oxygen and nitrogen nucleophiles to allenes. rsc.org

Silylated allenes can serve as potent nucleophiles for addition to electrophilic carbonyl compounds, such as aldehydes and ketones. khanacademy.orglibretexts.org These reactions are fundamental for constructing carbon-carbon bonds. libretexts.org Quantum-chemical studies on the addition of ketone carbanions to allene systems show that the reaction proceeds with activation energies typical for vinylation reactions. nih.gov The addition of the nucleophile, generated from the ketone, to the allene is the rate-limiting step. nih.gov

In reactions involving silylated substrates like β-substituted vinylsilanes with aldehydes, platinum catalysts have been shown to facilitate the formation of allyl silyl ethers. researchgate.net The mechanism involves the activation of the substrate by the platinum catalyst, followed by nucleophilic attack on the carbonyl carbon. The reaction's efficiency can be influenced by co-catalysts; for instance, LiI is effective for additions to aromatic aldehydes, while MnI₂ is used for aliphatic aldehydes. researchgate.net

| Nucleophile Source | Electrophile (Carbonyl) | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Ketone Carbanion | Alkyl Allenyl Ethers | KOH/DMSO (Superbase) | (Z)-Monoadducts and (E)-Diadducts | nih.gov |

| β-Substituted Vinylsilanes | Aromatic Aldehydes | PtCl₂ / LiI | Allyl Silyl Ethers | researchgate.net |

| β-Substituted Vinylsilanes | Aliphatic Aldehydes | PtCl₂ / MnI₂ | Allyl Silyl Ethers | researchgate.net |

Silyl Radical-Mediated Transformations

Silyl radicals play a crucial role in the functionalization of unsaturated carbon-carbon bonds, providing a powerful method for the construction of diverse organosilicon compounds. researchgate.net The generation of silyl radicals from hydrosilanes, facilitated by transition metal catalysts or radical initiators, allows for their subsequent addition to alkenes and allenes. These transformations are attractive due to their high efficiency and the ability to form complex molecular architectures from readily available starting materials. researchgate.net In the context of silylated allenes such as this compound, these radical processes open avenues for novel carbon-silicon and carbon-carbon bond formations.

Iron catalysis has emerged as a cost-effective and environmentally benign approach for generating silyl radicals. While specific examples detailing the defluorosilylation of alkenes using this compound are not prevalent in the reviewed literature, the underlying principles of iron-catalyzed silyl radical generation are well-established. researchgate.netfigshare.com In a typical catalytic cycle, an iron catalyst facilitates the homolytic cleavage of the Si-H bond of a hydrosilane, generating a silyl radical. This radical can then engage in various transformations. The defluorosilylation process would involve the addition of this silyl radical to a fluoroalkene, followed by the elimination of a fluorine atom, which could be trapped by a suitable reagent to propagate the radical chain. This strategy represents a potent method for incorporating both a silyl group and a carbon substituent across a double bond, utilizing organofluorine compounds as coupling partners. researchgate.net

A significant advancement in silyl radical chemistry is the three-component silylarylation of alkenes, which combines silyl radical generation with C–H activation. researchgate.netfigshare.com This methodology allows for the simultaneous introduction of a silyl group and an aryl group across an alkene double bond. A cooperative ruthenium/iron catalytic system has been developed for the meta-selective silylarylation of arenes with alkenes and silanes. researchgate.netfigshare.com

In this process, an iron catalyst is responsible for generating the silyl radical from a silane. This radical then adds to the alkene, creating a carbon-centered radical intermediate. Concurrently, a ruthenium catalyst activates a C–H bond of an arene substrate in a meta-selective fashion. The carbon-centered radical generated from the alkene then couples with the ruthenated arene, leading to the final silylarylated product. researchgate.netfigshare.com This approach avoids the need for pre-functionalized organohalide reagents. researchgate.netfigshare.com Another strategy involves a free-radical cascade process for the silylarylation of activated alkenes with silanes, enabling the synthesis of silylated oxindoles through selective activation of Si-H and C-H bonds. nih.govnii.ac.jp

| Catalyst System | Reactants | Key Features | Product Type |

| Ru/Fe Cooperative Catalysis | Alkene, Silane, Arene | Iron-catalyzed silyl radical generation, Ruthenium-catalyzed meta-C–H functionalization | meta-Aryl-functionalized organosilicon |

| Free Radical Cascade | Activated Alkene, Silane | Selective activation of Si-H/C-H bonds | Silylated oxindoles |

Nickel-Catalyzed Hydrocyanation of Allene Derivatives

Nickel-catalyzed hydrocyanation is a powerful tool for installing a cyano (CN) group, a versatile synthon for carboxylic acids, formyl groups, and aminomethyl groups. jst.go.jpnih.gov The application of this methodology to allenes, including silylated derivatives, allows for regio-, stereo-, and chemo-selective transformations, yielding valuable allylic nitriles. jst.go.jpnih.govorganic-chemistry.org The unique reactivity of the two orthogonal π-systems in allenes presents both a challenge and an opportunity for selective functionalization. nih.gov

The reaction typically involves a Ni(0) catalyst, often stabilized by phosphine (B1218219) or phosphite (B83602) ligands, and a cyanide source such as hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN). jst.go.jpuni-freiburg.de The mechanism is believed to proceed through the formation of a π-allylnickel intermediate, which is key to controlling the selectivity of the transformation. researchgate.net

Controlling the selectivity in the hydrocyanation of allenes is a significant challenge but crucial for synthetic applications. jst.go.jpnih.gov The choice of ligand, substrate structure, and reaction conditions plays a pivotal role in determining the outcome.

Regioselectivity: For allenes, hydrocyanation can lead to either branched or linear allylic nitriles. The regioselectivity is highly dependent on the substituents on the allene. For instance, nickel(0)/Biphephos catalytic systems have been shown to favor the formation of branched tertiary and quaternary β,γ-allylic nitriles from mono- and 1,1-disubstituted allenes. uni-freiburg.de The electronic and steric properties of the substituents guide the addition of the cyanide to a specific carbon of the allene framework. rsc.org

Stereoselectivity: When applied to substituted allenes, nickel-catalyzed hydrocyanation can generate chiral allylic nitriles with high enantioselectivity. The use of chiral ligands, such as TADDOL-based diphosphite ligands or (R,R)-Ph-BPE, is essential for achieving high levels of asymmetric induction. organic-chemistry.orgorganic-chemistry.org Enantioselectivities of up to 98% ee have been reported for the hydrocyanation of various alkyl- and aryl-substituted allenes. organic-chemistry.org The strategic modulation of ligand-induced steric effects and non-covalent interactions is critical for precise stereocontrol. nih.govrsc.org

The table below summarizes the effect of different catalytic systems on the selectivity of allene hydrocyanation.

| Catalytic System | Allene Substrate | Selectivity Control | Product |

| Ni(0)/Biphephos | Mono- and 1,1-disubstituted allenes | High regioselectivity for branched products | Branched β,γ-allylic nitriles uni-freiburg.de |

| (R,R)-Ph-BPE-Ni(0) | Alkyl- and aryl-substituted allenes | Excellent enantioselectivity (up to 98% ee) | Optically active allylic nitriles organic-chemistry.org |

| Ni(0)/TADDOL-based bisphosphite | 1,1-disubstituted allenes | High enantioselectivity (up to 86% ee) | Branched quaternary allylic nitriles uni-freiburg.de |

| Ni(0)/Multichiral diphosphite | 1,3-Dienes (principle applicable to allenes) | High regio-, chemo-, and enantioselectivity | Chiral allylic nitriles organic-chemistry.org |

Site-Selective sp² C–H Functionalization via Radical Relay

Site-selective C–H functionalization is a highly desirable transformation in organic synthesis as it allows for the direct modification of molecular scaffolds without the need for pre-installed functional groups. nih.govsciforum.net In the context of silylated allenes, the sp² C–H bonds of the allene moiety or adjacent aryl groups present targets for such functionalization. Radical relay mechanisms offer a strategic approach to achieve site-selectivity. nih.gov

A radical relay process typically involves the generation of a radical at one position of a molecule, which then internally abstracts a hydrogen atom from a distal C–H bond, effectively relaying the radical center to a new, desired location. This newly formed radical can then be trapped by a reagent to afford the functionalized product. While specific applications of this mechanism to this compound are still emerging, the principles have been demonstrated in various systems. For example, amidyl radical cyclization onto an allene can generate a vinyl radical, which can then participate in further transformations. nsf.govnih.govnih.gov This type of radical cascade highlights the potential for complex, multi-bond-forming events initiated by a single radical generation step. mdpi.com The development of mixed-halide radical precursors that exhibit site-specific reactivity could also be adapted for the functionalization of complex molecules like silylated allenes. researchgate.netrsc.org

Key Organometallic and Reactive Intermediates

The diverse reactivity of silylated allenes is underpinned by the formation of various key organometallic and reactive intermediates. Understanding these transient species is crucial for elucidating reaction mechanisms and designing new transformations.

Silyl Radicals: As discussed, silyl radicals are central to transformations like silylarylation. researchgate.net They are typically generated from hydrosilanes via catalysis and add to one of the sp² carbons of the allene, producing a vinyl or allyl radical intermediate.

Vinyl and Allylic Radicals: The addition of a radical (e.g., silyl, amidyl) to an allene can occur at either the central or terminal carbon. nsf.gov Addition to a terminal carbon yields a vinyl radical, while addition to the central sp-hybridized carbon generates a more stable, planar allylic radical. nsf.govnih.gov These radical intermediates are key in radical relay and cascade reactions, where they can be trapped by other reagents or undergo further intramolecular reactions. nih.govnih.gov

π-Allylnickel Intermediates: In nickel-catalyzed reactions such as hydrocyanation, the coordination of the allene to a low-valent nickel center, followed by hydronickelation or oxidative cyclization, leads to the formation of a π-allylnickel intermediate. researchgate.net The structure and reactivity of this intermediate are profoundly influenced by the ancillary ligands on the nickel center. Reductive elimination from this π-allylnickel species delivers the final allylic nitrile product and regenerates the Ni(0) catalyst. jst.go.jpnih.gov The ability to control the formation and subsequent reaction of this intermediate is fundamental to achieving high levels of regio- and stereoselectivity. researchgate.net

Manganese-Alkyl and Silyl Intermediates: In manganese-catalyzed dehydrogenative silylation, the catalytic cycle involves the formation of active 16e⁻ Mn(I) silyl catalyst species like [Mn(dippe)(CO)₂(SiR₃)]. acs.org The reaction proceeds through intermediates such as hydride alkene complexes and alkyl complexes stabilized by agostic interactions, which ultimately lead to the silylated product. acs.org

Palladasilacyclobutenes: In palladium-catalyzed reactions involving silylated precursors like silirenes (as a source for silylenes which can react with allenes), palladasilacyclobutene intermediates have been isolated and characterized. These species result from the activation of the silicon-containing ring and are key players in annulation reactions. researchgate.net

The table below lists key intermediates and the transformations in which they are involved.

| Intermediate | Transformation | Metal/Reagent | Role |

| Silyl Radical | Silylarylation | Iron, Ruthenium | Initiates addition to alkene/allene researchgate.net |

| Vinyl Radical | Radical Cyclization/Trapping | Amidyl Radical Source | Product of radical addition to terminal allene carbon nsf.govnih.gov |

| Allylic Radical | Radical Cyclization/Trapping | Amidyl Radical Source | Product of radical addition to central allene carbon nsf.govnih.gov |

| π-Allylnickel | Hydrocyanation | Nickel(0) | Controls regio- and stereoselectivity of CN addition researchgate.net |

| Mn(I) Silyl Complex | Dehydrogenative Silylation | Manganese(I) | Active catalytic species for Si-H activation acs.org |

| Palladasilacyclobutene | Annulation Reactions | Palladium(0) | Formed from activation of silicon precursors researchgate.net |

π-Allylmetal Complexes

The formation of π-allylmetal complexes is a common mechanistic pathway in transition metal-catalyzed reactions of allenes. libretexts.org In the context of silylated allenes, the coordination of a metal to one of the double bonds of the allene system can lead to the formation of a π-allylmetal intermediate. This process is often initiated by the insertion of the allene into a metal-hydride or metal-alkyl bond.

For instance, in palladium- or platinum-catalyzed reactions, the insertion of an allene into a M-R bond can lead to the formation of a π-allyl complex. core.ac.uk The regioselectivity of this insertion is influenced by both electronic and steric factors. The bulky triisopropylsilyl group in this compound would be expected to direct the metal to the less hindered double bond, influencing the structure of the resulting π-allyl intermediate.

Research has shown that the stability and subsequent reactivity of these π-allylmetal complexes are key to determining the final product distribution. These intermediates can undergo various transformations, including nucleophilic attack, reductive elimination, or further insertion reactions, leading to a diverse array of products. libretexts.org The nature of the metal, its ligands, and the reaction conditions all play a crucial role in dictating the fate of the π-allylmetal complex.

Table 1: Representative Reactions Involving π-Allylmetal Complexes from Allenes

| Catalyst/Reagent | Allene Substrate | Reaction Type | Intermediate | Product Type |

| Pd(0)/L | Substituted Allene | Hydroarylation | π-Allylpalladium | Arylated Alkene |

| [Rh(CO)2Cl]2 | Allene-VCP | [5+2] Cycloaddition | π-Allylrhodium | Bicyclic Compound mdpi.com |

| Cu-H | Allene | Hydroalkylation | Dinuclear Copper Allyl | Alkylated Alkene nih.gov |

| Ir-complex | 1,1-Dimethylallene | Carbonyl Allylation | π-Allyliridium | Homoallylic Alcohol nih.gov |

Metal Carbene Intermediates

Another significant mechanistic pathway in the transformation of allenes involves the formation of metal carbene intermediates. wikipedia.org These species, which feature a metal-carbon double bond, can be generated through various routes, including the reaction of an allene with a metal complex in a higher oxidation state.

For silylated allenes, the interaction with a metal center can lead to a rearrangement that forms a metal carbene. This pathway is particularly relevant in metathesis reactions. While the direct formation of a stable metal carbene from this compound is not extensively documented, analogous transformations with other allenes suggest its plausibility.

Metal carbene complexes are highly reactive intermediates that can participate in a variety of catalytic cycles. wikipedia.org For example, they are key intermediates in olefin metathesis. The reactivity of the carbene is influenced by the nature of the metal and the substituents on the carbene carbon. In the case of a silylated allene, the triisopropylsilyl group would likely influence the stability and subsequent reaction pathways of the carbene intermediate. Research into carbene radicals has also highlighted the diverse reactivity of these species in transition-metal-catalyzed reactions. acs.orgnih.gov

Table 2: Examples of Reactions Proceeding Through Metal Carbene Intermediates

| Catalyst System | Substrate(s) | Reaction Type | Intermediate | Product(s) |

| Grubbs' Catalyst | Alkenes | Olefin Metathesis | Ruthenium Carbene | New Alkenes |

| Dirhodium Tetraacetate | Diazo Compound, Alkene | Cyclopropanation | Rhodium Carbene | Cyclopropane wikipedia.org |

| Iron Porphyrin Complex | Diazoacetate | Carbene-Transfer Silylation | Iron Carbene Radical | Silylated Product acs.org |

| PtCl2 | 1,6-Enyne | Cycloisomerization | Carbene Intermediate | Cyclic Diene uea.ac.uk |

Propargylmetal Species

The isomerization of allenes to alkynes is a well-known process that can be mediated by transition metals. In the context of silylated allenes, this can lead to the formation of propargylmetal intermediates. Propargyltrimethylsilanes, for example, have been utilized as stable and easy-to-handle synthetic equivalents of gaseous allenes in rhodium-catalyzed [5+2] cycloadditions. nih.gov This suggests that a silylated allene could potentially rearrange to a propargylsilane, which then participates in the catalytic cycle.

The formation of a propargylmetal species from an allene would likely involve a metal-mediated hydrogen shift. Once formed, these intermediates can undergo a variety of reactions, including cycloadditions and coupling reactions. The silyl group in such an intermediate can play a crucial role in stabilizing the species and influencing the regiochemical outcome of subsequent transformations.

For example, in the rhodium-catalyzed [5+2] cycloaddition of vinylcyclopropanes, propargyltrimethylsilanes effectively serve as allene surrogates, leading to the formation of seven-membered rings after in-situ protodesilylation. nih.gov This highlights the synthetic utility of accessing propargylmetal species from allene precursors. The specific reactivity of this compound in forming and reacting via a propargylmetal intermediate would depend on the specific metal catalyst and reaction conditions employed. Radical transformations involving propargylic compounds have also been explored for the synthesis of allenes, indicating the close relationship and interconversion possibilities between these functionalities. nih.govscispace.com

Table 3: Reactions Involving Propargylmetal Species or Propargyl Precursors

| Catalyst/Reagent | Substrate(s) | Reaction Type | Intermediate/Species | Product Type |

| [Rh(CO)2Cl]2 | Propargyltrimethylsilane, Vinylcyclopropane | [5+2] Cycloaddition | Propargylrhodium | Seven-membered Ring nih.gov |

| Ni(0)/Ligand | Propargylic Carbonate, Alkyl Radical | Cross-Coupling | Allenylic Ni(III) | Allene nih.gov |

| Photoredox Catalyst/Iridium | Carbonyl-activated 1,3-Enyne | Allenation | Propargyl Radical | 1,2-Allenyl Ketone nih.gov |

Computational Chemistry Methodologies in Silylated Allene Research

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) stands out as a robust and widely used computational method for investigating the mechanistic details of chemical reactions involving allenes. researchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for studying the relatively large systems that include silyl (B83357) groups like triisopropylsilyl. DFT calculations allow researchers to model reaction pathways, characterize elusive transition states, and rationalize observed selectivities. nih.gov

A primary application of DFT in the study of silylated allenes is the elucidation of complete reaction pathways. By calculating the potential energy surface, researchers can map the energetic landscape that connects reactants to products. This process involves identifying all stationary points, including reactants, products, and any intermediates.

Crucially, DFT is used to locate and characterize the transition state (TS) for each elementary step of a reaction. The transition state represents the highest energy point along a specific reaction coordinate and is a critical determinant of the reaction's feasibility and rate. For a reaction involving 1-Methyl-1-(triisopropylsilyl)allene, such as a cycloaddition, DFT calculations can model the concerted, asynchronous approach of the reactants. researchgate.net The geometry of the transition state provides vital information about the bonding changes occurring during the reaction. Characterization is confirmed through frequency analysis, where a genuine transition state is identified by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

The control of regioselectivity and stereoselectivity is a significant challenge in the functionalization of unsymmetrical allenes like this compound. nih.govresearchgate.net DFT calculations are exceptionally powerful in predicting these outcomes. Reactions such as hydrosilylation, hydrocyanation, or cycloadditions can proceed through multiple pathways, leading to different constitutional isomers or stereoisomers. nih.govbeilstein-journals.org

By computing the activation barriers for all competing pathways, DFT can determine the kinetically favored product. nih.gov The pathway with the lowest activation energy will be the fastest and, under kinetic control, will yield the major product. For instance, in a 1,3-dipolar cycloaddition of an azide (B81097) to this compound, the dipole can attack either the C1=C2 or the C2=C3 double bond (site-selectivity), and with two different orientations at each bond (regioselectivity). DFT can calculate the energy of the four corresponding transition states to predict the dominant isomer. nih.gov

Table 1: Hypothetical DFT-Calculated Activation Energies for Competing Pathways in a Cycloaddition Reaction

| Reaction Pathway | Attacked Double Bond | Resulting Regioisomer | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|---|

| Pathway A | C1=C2 | Regioisomer 1 | 22.5 |

| Pathway B | C1=C2 | Regioisomer 2 | 25.1 |

| Pathway C | C2=C3 | Regioisomer 3 | 21.9 |

| Pathway D | C2=C3 | Regioisomer 4 | 26.4 |

This table illustrates how DFT calculations can predict the major product by identifying the reaction pathway with the lowest activation energy (Pathway C).

Theoretical Investigations of Electronic Structure and Stability

Beyond reaction mechanisms, theoretical methods like DFT are employed to investigate the fundamental electronic structure and stability of silylated allenes. The presence of the bulky and electropositive triisopropylsilyl group significantly influences the molecule's properties compared to a simple alkyl-substituted allene (B1206475).

DFT calculations can provide a detailed picture of electron distribution within this compound. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.govresearchgate.net

Calculations can quantify the stabilizing effects of the silyl group. Silicon is known to stabilize an adjacent positive charge (the β-silicon effect), which can influence the stability of potential cationic intermediates in reactions. Furthermore, the steric bulk of the triisopropylsilyl group can provide thermodynamic stabilization to the molecule by shielding the reactive allenic system. These theoretical investigations help build a comprehensive understanding of how the silyl substituent modulates the intrinsic properties of the allene framework. researchgate.net

Table 2: Representative Electronic Properties of this compound Calculated by DFT

| Calculated Property | Typical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity). |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap | 6.0 eV | Relates to chemical reactivity and kinetic stability. nih.gov |

| Dipole Moment | ~0.4 D | Measures the overall polarity of the molecule. |

This table provides examples of electronic properties that can be computed to characterize the stability and potential reactivity of the target molecule.

Advanced Spectroscopic Characterization Methodologies for Silylated Allene Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of 1-Methyl-1-(triisopropylsilyl)allene, offering a window into the connectivity and chemical environment of its constituent atoms.

Application of ¹H NMR for Structural Probing

Proton (¹H) NMR spectroscopy is a powerful tool for probing the hydrogen environments within this compound. The spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to one another.

Detailed research findings for the closely related analogue, 1-Methyl-1-(trimethylsilyl)allene (B1582311), show characteristic signals for the methyl and allenic protons. For this compound, the ¹H NMR spectrum is expected to display distinct signals corresponding to the protons of the methyl group, the allenic protons, and the protons of the triisopropylsilyl group. The protons of the three isopropyl groups on the silicon atom will present as a complex multiplet or as a combination of a doublet and a septet, characteristic of the isopropyl group. The methyl group attached to the allene (B1206475) will appear as a distinct signal, and the terminal allenic protons will also have a characteristic chemical shift.

Table 1: Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Allenic CH₂ | 4.0 - 5.0 | Quartet | ~3 |

| Methyl CH₃ | 1.5 - 2.0 | Triplet | ~3 |

| Isopropyl CH (Si) | 1.0 - 1.5 | Septet | ~7 |

Application of ¹³C NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon skeleton of this compound. The central carbon of the allene group is particularly noteworthy, typically appearing at a very low field (downfield) in the spectrum, often above 200 ppm. The terminal carbons of the allene moiety and the carbons of the methyl and triisopropylsilyl groups will also exhibit characteristic chemical shifts.

For the trimethylsilyl (B98337) analogue, the central allenic carbon resonates at a characteristic downfield position. In this compound, the carbon atoms of the bulky triisopropylsilyl group will give rise to distinct signals in the aliphatic region of the spectrum.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| Allenic C=C =C | 200 - 215 |

| Allenic C =C=C | 70 - 90 |

| Methyl C H₃ | 15 - 25 |

| Isopropyl C H (Si) | 10 - 20 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound by analyzing the vibrational modes of its bonds. The most characteristic feature in the IR spectrum of an allene is the asymmetric stretching vibration of the C=C=C bond, which typically appears as a strong absorption band in the region of 1950-1900 cm⁻¹.

The spectrum will also display C-H stretching vibrations for the methyl and allenic protons, as well as the aliphatic C-H bonds of the triisopropylsilyl group. Bending vibrations for these groups will be observed at lower frequencies. The presence of the Si-C bond can also be identified by its characteristic stretching and bending vibrations.

Table 3: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C=C=C Asymmetric Stretch | 1950 - 1900 | Strong |

| C-H Stretch (sp² & sp³) | 3100 - 2800 | Medium to Strong |

| C-H Bend | 1470 - 1365 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns upon ionization. The molecular ion peak (M⁺) in the mass spectrum will confirm the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the precise elemental composition of this compound. This technique can distinguish between compounds with the same nominal mass but different elemental formulas, thus providing unambiguous confirmation of the chemical formula.

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for silylated compounds involve the loss of alkyl groups from the silicon atom. For this compound, a prominent fragment would likely correspond to the loss of an isopropyl group from the parent ion.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description |

|---|---|---|

| [M]⁺ | Calculated for C₁₃H₂₆Si | Molecular Ion |

| [M - C₃H₇]⁺ | M - 43 | Loss of an isopropyl group |

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Strategic Applications of Silylated Allenes in Advanced Organic Synthesis

Utility as Versatile Synthetic Building Blocks

1-Methyl-1-(triisopropylsilyl)allene is recognized as a versatile three-carbon building block in organic chemistry. rsc.org Its utility stems from the multiple reactive sites within the allene (B1206475) moiety, which can participate in a wide array of chemical transformations. Allenes are more reactive than simple alkenes due to their inherent strain, making them excellent partners in cycloaddition reactions and other bond-forming processes. nih.gov The presence of the silyl (B83357) group further modulates this reactivity, allowing for controlled and selective transformations that would otherwise be challenging to achieve. researchgate.net

These silylated allenes serve as indispensable synthons for creating complex molecules, providing a reliable method for introducing a three-carbon unit with latent functionality. rsc.orgresearchgate.net The silicon-carbon bond can be retained in the final product to confer specific properties or can be cleaved under mild conditions to reveal other functional groups, adding another layer of synthetic versatility. This adaptability makes this compound a foundational element in the toolbox of modern synthetic chemists for assembling intricate molecular frameworks. nih.gov

Construction of Complex Polyfunctional Derivatives

A key application of this compound lies in its ability to generate molecules bearing multiple functional groups in a single, efficient step. This is prominently demonstrated in cycloaddition reactions where the allene combines with various partners to form highly substituted cyclic systems. For instance, the reaction of silylated allenes with electron-deficient alkenes or alkynes can lead to the formation of carbocycles and heterocycles that incorporate the silyl group, the methyl group, and functionalities from the reaction partner into a densely functionalized scaffold.

The reactivity of the allene allows for the simultaneous formation of multiple C-C bonds, rapidly building molecular complexity. nih.gov These reactions often proceed with high regioselectivity, with the silyl group directing the orientation of the incoming reactant. The resulting products, rich in functional groups, are valuable intermediates for further synthetic elaboration, enabling access to a diverse range of complex molecular targets.

Access to Cyclic and Heterocyclic Molecular Architectures

The synthesis of cyclic and heterocyclic compounds is a cornerstone of organic chemistry, and this compound is a powerful tool in this endeavor. Its primary utility is seen in cycloaddition reactions, which efficiently construct ring systems. nih.gov Allenes can participate in various modes of cycloaddition, including [2+2], [3+2], and [4+2] pathways, reacting with a wide range of dipolarophiles, dienes, and alkenes. researchgate.net

For example, [3+2] cycloadditions with 1,3-dipoles like nitrones or azides provide direct access to five-membered nitrogen-containing heterocycles. researchgate.net Similarly, Diels-Alder type [4+2] reactions with dienes yield highly substituted six-membered rings. nih.gov The stereochemical information from a chiral silylated allene can often be transferred with high fidelity to the cycloadduct, making it a valuable strategy in asymmetric synthesis. researchgate.net This capability to rapidly and selectively generate diverse ring systems underscores the importance of silylated allenes in constructing core structures found in many biologically active compounds. nih.gov

Role in the Total Synthesis of Natural Products and Bioactive Molecules

The strategic application of allene cycloadditions has proven to be a powerful approach in the total synthesis of complex natural products. researchgate.netnih.gov While specific total syntheses employing this compound are part of broader methodological development, the principles established with this and related silylated allenes are frequently applied. The ability of allenes to forge multiple bonds in a single, stereocontrolled step allows for the rapid assembly of core molecular frameworks, significantly shortening synthetic sequences. researchgate.net

For instance, intramolecular cycloadditions involving allenes have been used to construct strained and complex polycyclic systems that are difficult to access through other means. researchgate.net These strategies are critical in synthesizing natural products that often feature intricate, densely functionalized ring systems. nih.govnih.gov The unique reactivity of the allene moiety makes it an indispensable tool for tackling the challenges presented by architecturally complex bioactive molecules. rsc.org

Development of Novel Molecular Scaffolds

The creation of novel molecular scaffolds is a central goal in medicinal chemistry and materials science, as these core structures serve as the foundation for new drugs and functional materials. mdpi.com this compound contributes significantly to this field by providing access to a diverse array of cyclic and polycyclic structures through its versatile cycloaddition chemistry. nih.gov The scaffolds generated from allene-based reactions often possess unique three-dimensional shapes and substitution patterns that are not readily accessible through traditional synthetic methods. mdpi.com

By reacting silylated allenes with different partners, chemists can systematically generate libraries of compounds with varied ring sizes, heteroatom content, and stereochemistry. These collections of novel scaffolds are invaluable for exploring new areas of chemical space in the search for molecules with desired biological or physical properties. The inherent modularity of allene-based synthetic strategies facilitates the rapid diversification of these scaffolds, accelerating the discovery process. enamine.netenamine.net

Stereochemical Considerations and Chiral Transfer in Silylated Allene Chemistry

Intrinsic Axial Chirality of Allene (B1206475) Systems

Allenes are a unique class of unsaturated hydrocarbons characterized by two cumulative double bonds, which impart a distinct linear geometry to the central carbon atom and perpendicular planes for the substituents at the termini. This structural feature is the origin of their potential for axial chirality. wikipedia.orgnih.gov Unlike central chirality, which requires a stereogenic center (like an asymmetric carbon atom), axial chirality arises from a non-planar arrangement of substituent groups around an axis of chirality. wikipedia.org For an allene with the general structure R¹R²C=C=CR³R⁴ to be chiral, the substituents on each terminal carbon must be different (i.e., R¹ ≠ R² and R³ ≠ R⁴). wikipedia.org This lack of a plane of symmetry or a center of inversion means the molecule and its mirror image are non-superimposable.

The compound 1-Methyl-1-(triisopropylsilyl)allene, however, is achiral. Its structure features a methyl and a triisopropylsilyl group on one carbon (fulfilling the R¹ ≠ R² condition) but two hydrogen atoms on the other terminal carbon (R³ = R⁴ = H). The presence of two identical substituents on one of the termini creates a plane of symmetry, rendering the molecule superimposable on its mirror image.

Axially chiral allenes, particularly 1,3-disubstituted allenes, are of significant interest in organic synthesis due to their presence in natural products and drug molecules. nih.govd-nb.info The construction of this axial chirality is a considerable challenge due to the "loosening nature" of the chirality, which is spread over the three-carbon allene core. nih.govd-nb.info Steric effects of the substituents play a major role in achieving high enantioselectivity in the synthesis of these molecules. d-nb.infonih.gov

Enantioselective Synthetic Approaches

While this compound itself is achiral, the synthesis of structurally related, enantioenriched silylated allenes is a key objective in asymmetric synthesis. Catalytic methods that generate chiral allenes from achiral precursors are particularly valuable.

One notable approach is the asymmetric boronate addition to sulfonyl hydrazones, catalyzed by chiral biphenols, in what is described as a traceless Petasis reaction. nih.gov This method has been successfully applied to the synthesis of various chiral allenes. For instance, a trialkylsilylalkynyl boronate can be used to generate a trisubstituted allene with high enantioselectivity (95:5 e.r.). nih.gov The reaction proceeds through a Mannich-type addition, followed by the elimination of sulfinic acid to yield a propargylic diazene, which then undergoes an alkyne walk to furnish the enantioenriched allene. nih.gov

Another powerful strategy is the palladium-catalyzed asymmetrization of racemic 2,3-allenylic carbonates. d-nb.infonih.gov This method utilizes a chiral palladium complex to selectively react with one enantiomer of the racemic starting material. The choice of the chiral ligand is critical for achieving high enantioselectivity. For example, the ligand (R)-(−)-DTBM-SEGPHOS has been used to afford 1,3-disubstituted chiral allenes with excellent enantiomeric excess (90–96% ee) from reactions with malonates. nih.govd-nb.infonih.gov The steric properties of both the allene substituents and the nucleophile are crucial factors in these transformations. nih.gov

| Method | Catalyst/Reagent | Substrate Type | Typical Enantioselectivity | Ref |

| Asymmetric Traceless Petasis Reaction | Chiral Biphenol / Trialkylsilylalkynyl boronate | Sulfonyl hydrazones | 95:5 e.r. | nih.gov |

| Palladium-Catalyzed Asymmetrization | Pd₂(dba)₃ / (R)-(−)-DTBM-SEGPHOS | Racemic allenylic carbonates | 90-96% ee | d-nb.info, nih.gov |

Diastereoselective Transformations and Control

Silylated allenes can participate in highly diastereoselective reactions, allowing for the controlled formation of specific stereoisomers. A prime example is the palladium-catalyzed Heck-type reaction of allenes with aryl iodides to stereoselectively synthesize substituted 1,3-dienes. nih.gov In these reactions, the stereochemistry of both newly formed double bonds can be set simultaneously. nih.gov

The ligand employed is crucial for achieving high stereoselectivity and minimizing undesired side reactions like the isomerization of the allene starting material. nih.gov The mechanism proposed to account for the stereochemical outcome involves several steps. After oxidative addition of the palladium(0) catalyst to the aryl iodide, the resulting complex coordinates to the allene and undergoes migratory insertion. This forms a π-allyl palladium intermediate that can exist in equilibrium between several forms via a σ-π-σ isomerization process. nih.gov The stereodetermining factors are believed to be:

A¹,³ Strain: Steric strain between the substituent on the allene and the bulky phosphine (B1218219) ligand on the palladium catalyst influences the equilibrium of the intermediate organopalladium complex. nih.gov

Eclipsing Interactions: Steric interactions between the R groups during the final β-hydride elimination step dictate the geometry of the resulting diene. nih.gov

This methodology has been shown to have good functional group tolerance and provides access to (Z,E)-dienes with high stereoselectivity. nih.gov Similar strategies have been expanded to the regioselective formation of 2,4-dienoates and 2,4-dienamides. nih.gov

| Reaction Type | Catalyst System | Key Control Element(s) | Stereochemical Outcome | Ref |

| Pd-catalyzed Heck-type Reaction | Pd₂(dba)₃ / CyJohnPhos | A¹,³ strain, Eclipsing interactions during β-H elimination | (Z,E)-1,3-dienes | nih.gov |

| Three-component Coupling | Palladium catalyst | Not detailed | Single stereoisomer | mdpi.com |

Chirality Transfer Mechanisms in Catalytic Reactions

A sophisticated application of chiral allene chemistry involves the transfer of the allene's axial chirality to a new central stereocenter in the product, a process known as axial-to-central chirality transfer. rsc.orguea.ac.uk This remains a challenging area in synthesis, as the metal-allene coordination can sometimes lead to racemization. uea.ac.ukrsc.org

Several catalytic systems have been developed to achieve this transformation effectively. Nickel-catalyzed hydrocyanation of chiral allenes has been shown to produce chiral carbonitriles with up to 97% ee. rsc.org The success of this reaction relies on both regio- and face-selective hydronickelation, followed by regioselective reductive elimination. rsc.org

Photochemical methods have also been employed. Using a chiral triplet sensitizer (B1316253) as a catalyst, racemic allenes can be deracemized. The resulting enantiomerically enriched allene can then undergo subsequent reactions where its axial chirality is converted into point chirality. nih.gov For example, a Diels-Alder reaction with an enriched allene can yield products with 94–97% ee, demonstrating a near-perfect transfer of chirality. nih.gov Similarly, bromination can proceed with high fidelity, affording products with 91% ee. nih.gov

Gold catalysts have been explored for the addition of nucleophiles to chiral allenes. While some gold-catalyzed reactions have led to racemic products, the nucleophilic addition of amines to chiral allenes under gold catalysis has shown high levels of chirality transfer. uea.ac.uk The proposed mechanisms for these metal-catalyzed reactions often involve the formation of metal-π-allyl intermediates, where the chiral environment dictated by the ligand controls the facial selectivity of the subsequent bond formation. uea.ac.uk

Conclusion and Future Research Directions in Silylated Allene Chemistry

Summary of Key Advances and Synthetic Opportunities

The synthesis of silylated allenes has seen remarkable advancements, with several methods providing access to a diverse range of substituted allenes. A notable and widely applicable route is the Vermeer method, which has been successfully employed for the preparation of 1-methyl-1-(trialkylsilyl)allenes. Specifically, the synthesis of 1-Methyl-1-(triisopropylsilyl)allene has been reported with a respectable yield of 58% via this methodology. This method typically involves the SN2' displacement of a silyl-substituted propargyl mesylate with an organocuprate reagent. The general procedure, as exemplified by the synthesis of the trimethylsilyl (B98337) analogue, involves the reaction of a silyl-propargyl alcohol with methanesulfonyl chloride in the presence of a Grignard reagent to form the mesylate in situ, which is then reacted with a cuprate (B13416276) reagent.

The synthetic utility of silylated allenes is vast. They serve as valuable three-carbon synthons in [3+2] annulation reactions, leading to the formation of five-membered carbocycles and heterocycles. Furthermore, the silyl (B83357) group can act as a control element in various transformations, directing the regioselectivity of reactions and stabilizing reactive intermediates. The bulky triisopropylsilyl group, in particular, can be expected to play a crucial role in enhancing stereoselectivity in asymmetric synthesis due to its significant steric hindrance.

Recent research has also highlighted the utility of triisopropylsilyl groups in the functionalization of allenes. For instance, the iron-catalyzed regioselective C(sp²)–H functionalization of monosubstituted alkylallenes with aldehydes in the presence of triisopropylsilyl triflate provides access to 1,1-disubstituted allenylic triisopropylsilyl ethers. nih.govorganic-chemistry.org This demonstrates the growing interest in leveraging the properties of the triisopropylsilyl group to control and expand the reactivity of allenes.

Below is a summary of key synthetic methods for related silylated allenes, which provides a framework for understanding the synthesis of the title compound.

| Synthetic Method | Starting Materials | Key Reagents | Product Type | Reported Yield |

| Vermeer Method | 3-(Trialkylsilyl)-2-propyn-1-ol | MeMgCl, MsCl, Me₂CuLi | 1-Methyl-1-(trialkylsilyl)allene | 58% for TIPS analogue |

| Iron-Catalyzed C-H Functionalization | Monosubstituted alkylallene, Aldehyde | [CpFe(CO)₂]₂, TIPSTf | 1,1-Disubstituted allenylic silyl ether | Moderate to excellent |

Prospective Research Avenues for this compound and Analogues

The unique structural and electronic features of This compound and its analogues pave the way for numerous exciting research directions. The interplay between the reactive allene (B1206475) functionality and the sterically demanding triisopropylsilyl group offers fertile ground for the development of novel synthetic methodologies.